N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-7-8-17-15(18)14-9-12-11-4-2-1-3-10(11)5-6-13(12)19-14/h1-6,14H,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHBUVISLQXQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324710 | |
| Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478078-36-3 | |
| Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor predominantly expressed in the lateral hypothalamus of the brain . It plays a physiological role in the regulation of feeding and energy homeostasis .
Mode of Action
this compound acts as an antagonist to the MCH-R1 . It inhibits the action of the Melanin Concentrating Hormone (MCH), an orexigenic cyclic 19-amino acid polypeptide . This inhibition disrupts the normal functioning of MCH, thereby affecting feeding and energy homeostasis .
Biochemical Pathways
The compound’s interaction with MCH-R1 affects the biochemical pathways related to feeding and energy homeostasis . By acting as an antagonist to MCH-R1, it disrupts the normal signaling of MCH, leading to changes in these pathways .
Pharmacokinetics
It had unacceptable oral bioavailability .
Result of Action
The antagonistic action of this compound on MCH-R1 can lead to changes in feeding behavior and energy homeostasis . This could potentially be used to treat conditions like obesity .
Biological Activity
N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 478078-36-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 275.73 g/mol
- Solubility : 40.2 µg/mL at pH 7.4
The primary target of this compound is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . The compound acts as an antagonist to this receptor, influencing various biochemical pathways related to feeding behavior and energy homeostasis. Its antagonistic action can lead to alterations in metabolic processes and appetite regulation.
Pharmacokinetics
Research indicates that the compound has unacceptable oral bioavailability , which may limit its therapeutic applications. Understanding its pharmacokinetic profile is essential for evaluating its potential as a drug candidate.
Antimicrobial and Antifungal Potential
Recent studies have explored the antimicrobial and antifungal properties of derivatives of this compound. These derivatives have shown promising activity against various pathogens, suggesting their potential use in treating infections.
Case Studies
-
Study on MCH-R1 Antagonism :
- Objective : To evaluate the effects of this compound on feeding behavior in animal models.
- Findings : The compound significantly reduced food intake in tested subjects, indicating its efficacy as an MCH-R1 antagonist.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy of the compound against specific bacterial strains.
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The dihydronaphthofuran scaffold is highly versatile, with modifications at the carboxamide or aryl substituents significantly influencing bioactivity. Key analogues include:
Enzyme Inhibition Profiles
Dihydronaphthofurans exhibit potent enzyme-inhibitory effects, often surpassing the target compound in efficacy:
- C17,20-Lyase Inhibition : Compound 53 (1,2-dihydronaphtho[2,1-b]furan derivative) showed IC₅₀ values of 26 nM (rat) and 25 nM (human), indicating cross-species potency .
- 5-Lipoxygenase Inhibition : N-Hydroxyurea derivatives (e.g., 260, 261) were weaker inhibitors (IC₅₀ > 10 mM) .
Anticancer Activity
Several dihydronaphthofuran carboxamides exhibit notable cytotoxicity:
- Compound 3b (1,2-dihydronaphtho[2,1-b]furan-2-yl methanone derivative): Demonstrated strong anti-proliferative effects against MDA-MB-468 and MCF-7 breast cancer cells (IC₅₀ < 10 µM) while sparing non-cancerous WI-38 cells .
- N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (273) : Inhibited liver tumor growth in vivo through NF-κB pathway modulation .
The lack of comparable data for this compound suggests it may have underperformed in preclinical cancer models.
Antimicrobial and Antitubercular Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
